

Technical Guide: Target Engagement Assays for Pemigatinib (INCB054828)

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Compound of Interest

Compound Name: INCB38579

Cat. No.: B8633897

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This technical guide provides an in-depth overview of the core target engagement assays utilized in the preclinical and clinical development of pemigatinib (formerly INCB054828), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.^{[1][2]} This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes visualizations of signaling pathways and experimental workflows.

Pemigatinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases.^[1] Aberrant FGFR signaling is a known driver in various cancers, making the precise measurement of target engagement critical for understanding the drug's mechanism of action and for guiding clinical development.^{[1][3]}

Biochemical and Cellular Potency

Pemigatinib demonstrates potent and selective inhibition of FGFR1, 2, and 3. This has been quantified through a series of enzymatic and cell-based assays.

Table 1: In Vitro Potency of Pemigatinib

Assay Type	Target	IC ₅₀ (nM)	Cell Line / System	Notes
Enzymatic Assay	FGFR1	0.4	Recombinant Human Enzyme	ATP concentration at K _m .
FGFR2	0.5	Recombinant Human Enzyme	ATP concentration at K _m .	
FGFR3	1.0	Recombinant Human Enzyme	ATP concentration at K _m .	
FGFR4	30	Recombinant Human Enzyme	Weaker activity against FGFR4.	
VEGFR2	>1000	Recombinant Human Enzyme	Demonstrates high selectivity against other kinases.	
Cellular pFGFR2	pFGFR2	3	KATO III (gastric cancer)	Measured by quantitative ELISA.
Cellular pFGFR2	pFGFR2	10.9	KATO III in human blood	Corrected for human protein binding.
Cellular pFGFR3	pFGFR3	<10	RT-112 (urothelial cancer)	Measured by Proximity Ligation Assay (PLA).
Cell Proliferation	FGFR1	1.2	Ba/F3 (TEL-FGFR1)	Measured using CellTiter-Glo.
FGFR2	0.3	Ba/F3 (TEL-FGFR2)	Measured using CellTiter-Glo.	

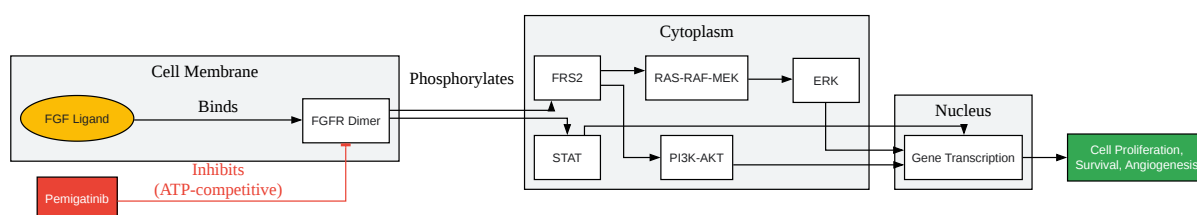
FGFR3

1.2

Ba/F3 (TEL-
FGFR3)Measured using
CellTiter-Glo.

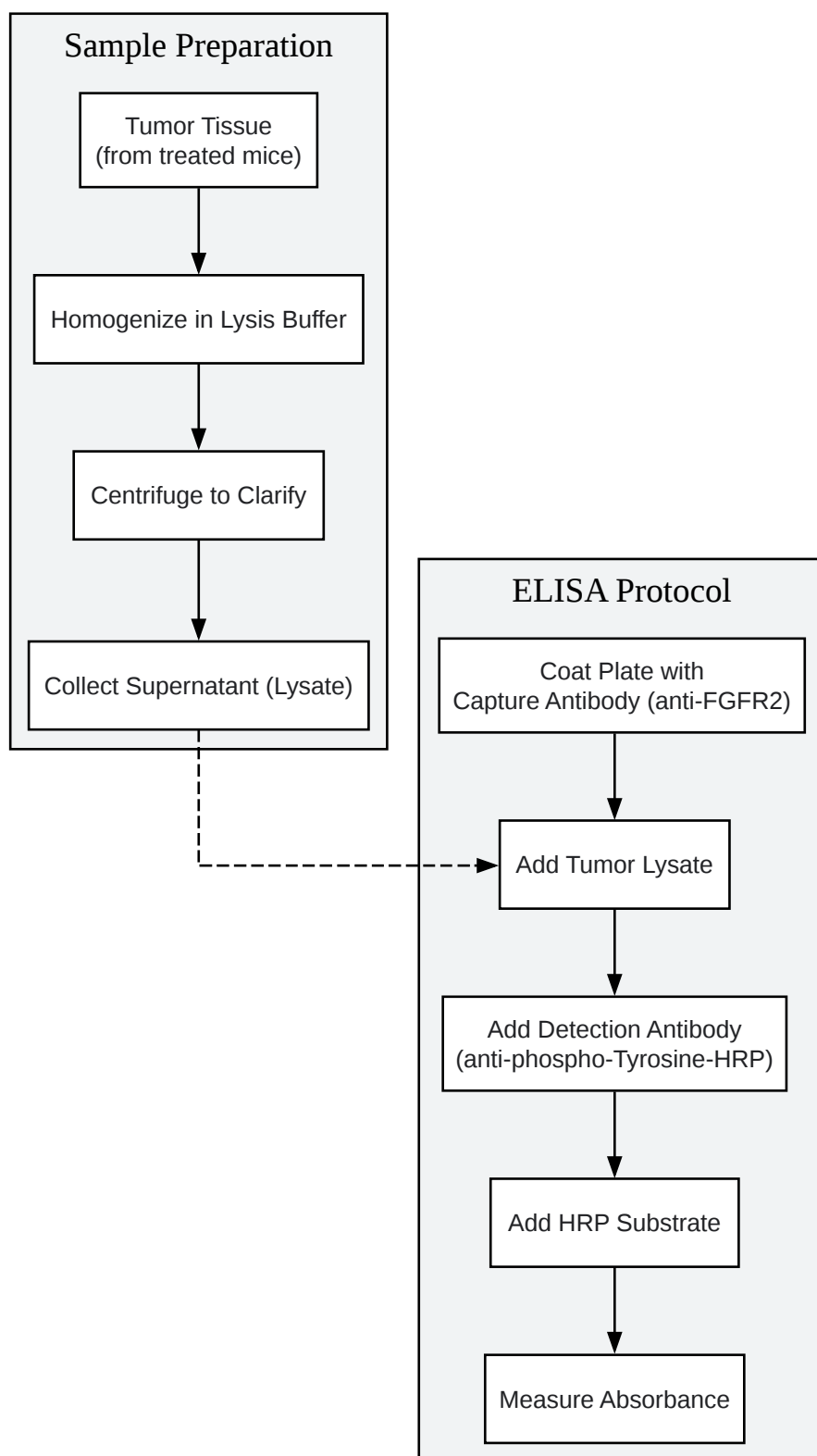
Signaling Pathway and Experimental Workflows

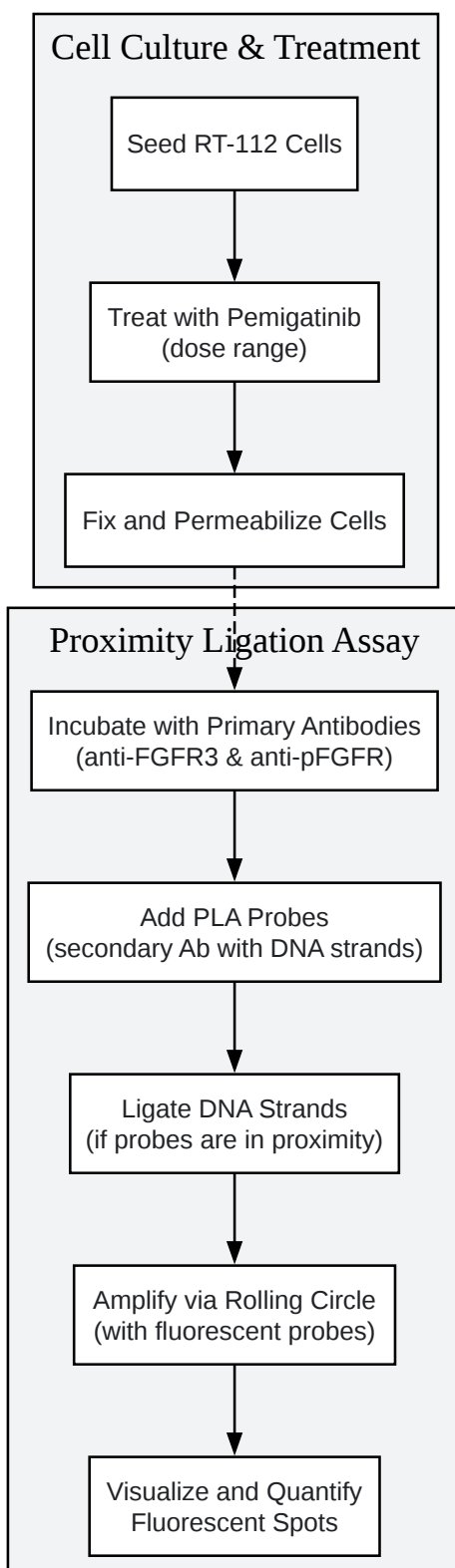
The following diagrams illustrate the FGFR signaling pathway targeted by pemigatinib and the workflows of the key target engagement assays.



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FGFR Signaling Pathway Inhibition by Pemigatinib.





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References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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